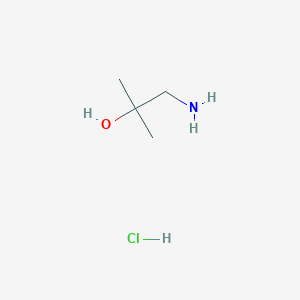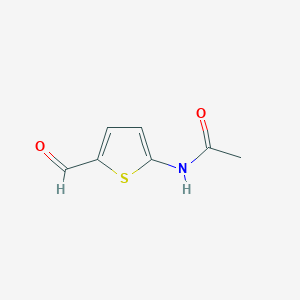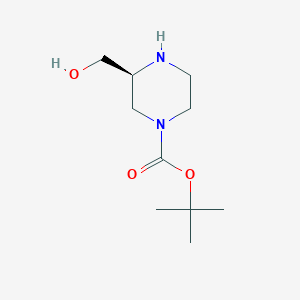
(4-(Aminometil)fenil)metanol clorhidrato
Descripción general
Descripción
“(4-(Aminomethyl)phenyl)methanol hydrochloride”, also known as “4-(Aminomethyl)benzyl alcohol hydrochloride”, is a chemical compound with the molecular formula C8H11NO·HCl . It has a molecular weight of 173.64 and is a grey-white solid .
Synthesis Analysis
The synthesis of “(4-(Aminomethyl)phenyl)methanol hydrochloride” involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to obtain the oxime product, which is then hydrogenated in the presence of a base to yield 4-aminomethylbenzoic acid . The 4-aminomethylbenzoic acid is then further hydrogenated to produce 4-aminomethylphenylmethanol . It can also be prepared from 4-hydroxymethylbenzonitrile .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)phenyl)methanol hydrochloride” consists of a benzene ring with a methanol and an amine group attached to it . The hydrochloride part of the molecule indicates that it is a salt of hydrochloric acid .
Physical And Chemical Properties Analysis
“(4-(Aminomethyl)phenyl)methanol hydrochloride” is a grey-white solid with a density of 1.113 g/cm3 . It has a boiling point of 280.023ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Investigación fotoquímica
Este compuesto se utiliza en el estudio de procesos fotoquímicos, donde puede servir como precursor o reactivo en la formación y reactividad de estados excitados de moléculas orgánicas. Su papel en la fotoquímica puede ser fundamental para comprender las reacciones inducidas por la luz, que son fundamentales en campos como la conversión de energía solar y la fotomedicina .
Estudios fotofísicos
En fotofísica, “(4-(Aminometil)fenil)metanol clorhidrato” puede estar involucrado en el examen de las propiedades de las moléculas tras la absorción de luz. Podría usarse para explorar el comportamiento de las moléculas en su estado excitado, contribuyendo al desarrollo de materiales luminiscentes o sensores .
Investigación farmacéutica
Este químico es significativo en la investigación farmacéutica, donde podría utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Sus propiedades podrían ser esenciales en la creación de nuevos fármacos, especialmente aquellos que se dirigen a las vías neurológicas, dada su similitud estructural con los análogos de neurotransmisores .
Ciencia de los materiales
En la ciencia de los materiales, la reactividad del compuesto puede aprovecharse para modificar las propiedades superficiales de los materiales. Podría utilizarse para crear recubrimientos o aditivos que mejoren la durabilidad del material o introduzcan nuevas funcionalidades como propiedades antimicrobianas .
Química analítica
“this compound” puede utilizarse como estándar o referencia en química analítica, particularmente en técnicas como RMN, HPLC o LC-MS. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos o validar métodos analíticos .
Química supramolecular
El compuesto podría desempeñar un papel en el diseño de estructuras supramoleculares, donde podría actuar como un enlace o un grupo funcional que contribuye a la estabilidad y las propiedades generales de las macroestructuras ensambladas .
Síntesis química
Puede emplearse en la síntesis de compuestos orgánicos complejos. Sus grupos funcionales amina y alcohol lo convierten en un intermedio versátil para diversas reacciones químicas, lo que podría llevar a nuevos catalizadores o mecanismos de reacción .
Química ambiental
Por último, en química ambiental, los derivados de este compuesto podrían estudiarse por su potencial para descomponer contaminantes o como parte de un sistema diseñado para capturar y neutralizar sustancias químicas peligrosas en el medio ambiente .
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEAGPLRVIOLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674215 | |
| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34403-46-8 | |
| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34403-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



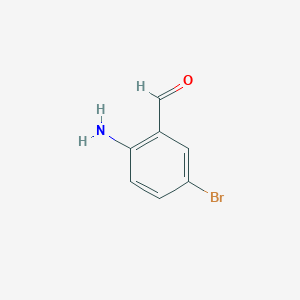

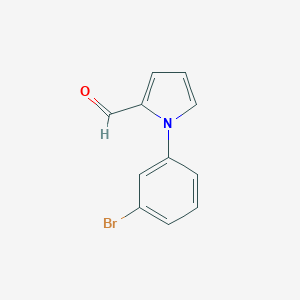

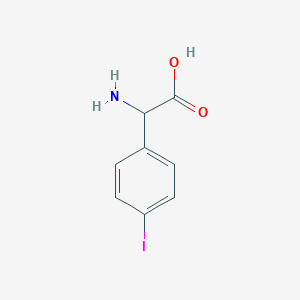
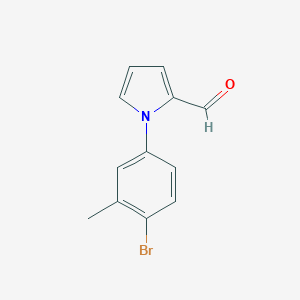


![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
